2-amino-2-cyclopentylacetamide hydrochloride
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Overview
Description
2-amino-2-cyclopentylacetamide hydrochloride is a chemical compound with the molecular formula C8H16ClNO It is a derivative of acetamide, where the amide nitrogen is substituted with a cyclopentyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-cyclopentylacetamide hydrochloride typically involves the reaction of cyclopentylamine with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or ethanol to facilitate the reaction. The final product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the purity and yield of the final product. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-cyclopentylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylacetamide oxides, while reduction may produce cyclopentylamine derivatives. Substitution reactions can result in a variety of functionalized acetamide compounds.
Scientific Research Applications
2-amino-2-cyclopentylacetamide hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other chemical products.
Mechanism of Action
The mechanism of action of 2-amino-2-cyclopentylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-methylacetamide hydrochloride
- 2-amino-2-ethylacetamide hydrochloride
- 2-amino-2-propylacetamide hydrochloride
Uniqueness
2-amino-2-cyclopentylacetamide hydrochloride is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
CAS No. |
2770358-59-1 |
---|---|
Molecular Formula |
C7H15ClN2O |
Molecular Weight |
178.7 |
Purity |
95 |
Origin of Product |
United States |
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